molecular formula C12H22O3S B13616374 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide

3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B13616374
M. Wt: 246.37 g/mol
InChI Key: BWHTUHWTDRPLAO-UHFFFAOYSA-N
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Description

3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiophene or partially reduced forms.

    Substitution: The octyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene or partially reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific combination of the octyloxy group and the thiophene 1,1-dioxide structure.

Properties

Molecular Formula

C12H22O3S

Molecular Weight

246.37 g/mol

IUPAC Name

3-octoxy-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h8,10,12H,2-7,9,11H2,1H3

InChI Key

BWHTUHWTDRPLAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CS(=O)(=O)C=C1

Origin of Product

United States

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